2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride
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Overview
Description
2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride is a cyclic amino acid derivative with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a cyclooctene ring. It is commonly used in various chemical and biological research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a high degree of purity .
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated analogs, and substituted derivatives with various functional groups. These products can be further utilized in different chemical and biological applications.
Scientific Research Applications
2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. These interactions can modulate various biochemical pathways, making the compound valuable in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-(±)-cis-2-aminocyclooct-3-ene-1-carboxylic acid: This compound is similar in structure but includes an Fmoc protecting group, which makes it useful in peptide synthesis.
cis-2-Aminocyclooct-3-ene-COOH: This compound lacks the hydrochloride group but shares the core structure, making it useful in different chemical reactions.
Uniqueness
2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more versatile for various applications compared to its analogs .
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
(3Z)-2-aminocyclooct-3-ene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h4,6-8H,1-3,5,10H2,(H,11,12);1H/b6-4-; |
InChI Key |
SMLZFCRGGSMFMH-YHSAGPEESA-N |
Isomeric SMILES |
C1CCC(C(/C=C\C1)N)C(=O)O.Cl |
Canonical SMILES |
C1CCC(C(C=CC1)N)C(=O)O.Cl |
Origin of Product |
United States |
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